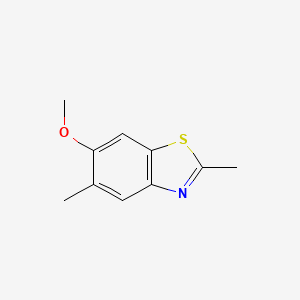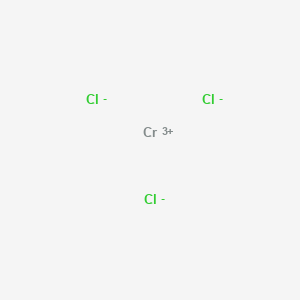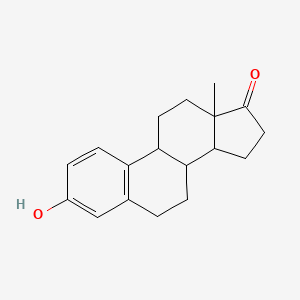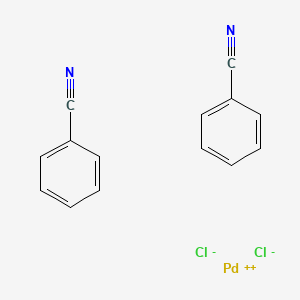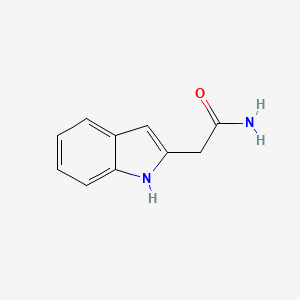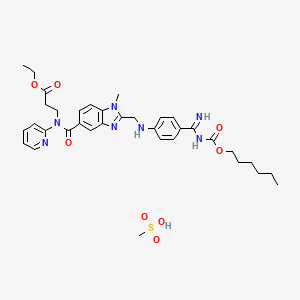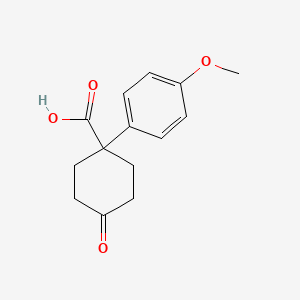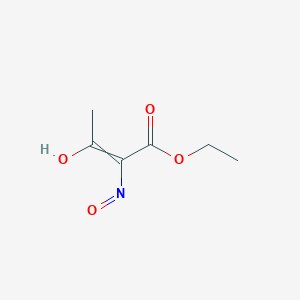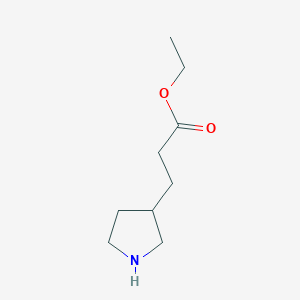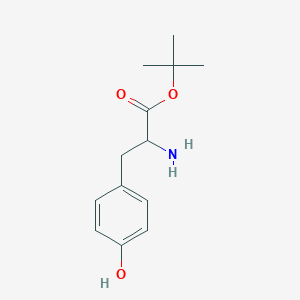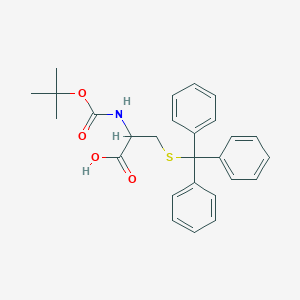
Boc-Cys(Trt)-OH
概要
説明
Boc-Cys(Trt)-OH: is a derivative of the amino acid cysteine, where the amino group is protected by a tert-butoxycarbonyl (BOC) group and the thiol group is protected by a trityl (triphenylmethyl) group. This compound is commonly used in peptide synthesis to protect the functional groups of cysteine during the assembly of peptides, ensuring that the desired reactions occur selectively and efficiently.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Trt)-OH typically involves the protection of the amino and thiol groups of cysteine. The process can be summarized as follows:
Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base such as triethylamine. This forms the BOC-protected cysteine.
Protection of the Thiol Group: The thiol group is then protected by reacting the BOC-protected cysteine with triphenylmethyl chloride (trityl chloride) in the presence of a base such as N,N-diisopropylethylamine. .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product .
化学反応の分析
Types of Reactions: Boc-Cys(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The BOC and trityl protecting groups can be removed under specific conditions to yield free cysteine. .
Substitution Reactions: The thiol group of this compound can participate in nucleophilic substitution reactions, forming disulfide bonds or other sulfur-containing compounds.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for the removal of the BOC protecting group.
Mild Acids or Reductive Agents: Used for the removal of the trityl protecting group.
Nucleophiles: Used in substitution reactions involving the thiol group
Major Products Formed:
Free Cysteine: Obtained after the removal of the protecting groups.
Disulfide Bonds: Formed through substitution reactions involving the thiol group
科学的研究の応用
Boc-Cys(Trt)-OH has a wide range of applications in scientific research, including:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis to protect the functional groups of cysteine during peptide assembly
Protein Engineering: Employed in the synthesis of cysteine-containing proteins and peptides, facilitating the study of protein structure and function.
Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents, enabling the development of novel pharmaceuticals.
Bioconjugation: Used in the modification of proteins and peptides for various bioconjugation applications, including the development of diagnostic and therapeutic tools.
作用機序
The mechanism of action of Boc-Cys(Trt)-OH primarily involves its role as a protecting group in peptide synthesis. By protecting the amino and thiol groups of cysteine, it prevents unwanted side reactions and ensures the selective formation of peptide bonds. The protecting groups can be selectively removed under specific conditions, allowing for the controlled release of free cysteine .
類似化合物との比較
N-BOC-S-tert-butyl-cysteine: Similar to Boc-Cys(Trt)-OH but with a tert-butyl group protecting the thiol group instead of a trityl group.
N-Fmoc-S-trityl-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group to protect the amino group instead of a BOC group.
Uniqueness: this compound is unique due to the combination of BOC and trityl protecting groups, which provide robust protection for both the amino and thiol groups of cysteine. This dual protection is particularly useful in complex peptide synthesis, where selective deprotection is required .
特性
分子式 |
C27H29NO4S |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C27H29NO4S/c1-26(2,3)32-25(31)28-23(24(29)30)19-33-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19H2,1-3H3,(H,28,31)(H,29,30) |
InChIキー |
JDTOWOURWBDELG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
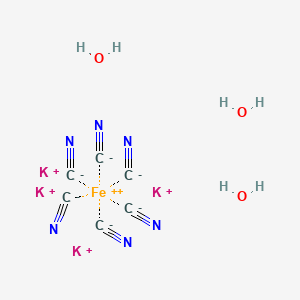

![(4-Methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)methanol](/img/structure/B8817134.png)
![Bicyclo[3.1.0]hexan-2-ol](/img/structure/B8817142.png)
